2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide: is an organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . This compound is characterized by the presence of an ethoxy group and a trifluoroethyl group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of enzyme inhibitors and receptor ligands .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
- N-(2,2,2-trifluoroethyl)benzamide
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
- (2,2,2-Trifluoroethyl)benzene
Comparison: 2-Ethoxy-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both an ethoxy group and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds. The ethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
2-ethoxy-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOSBHOLNBQLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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